molecular formula C9H11N3S2 B455513 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-66-1

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B455513
CAS No.: 438230-66-1
M. Wt: 225.3g/mol
InChI Key: YPRAIHQGMMEDAG-UHFFFAOYSA-N
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Description

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a high-purity chemical compound with the molecular formula C9H11N3S2 and a molecular weight of 225.33 g/mol . It is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound is a derivative of the 1,2,4-triazole chemical class, a scaffold known for its significant pharmacological value. Specifically, 1,2,4-triazole and 1,3,4-thiadiazole moieties are recognized in scientific literature for a wide range of biological activities, with notable research applications in the development of anticonvulsant agents . The molecular structure of this scaffold, which includes electron-donor groups and hydrophobic domains, is considered a key pharmacophore that may interact with central nervous system targets, such as the GABA_A receptor, to help prevent abnormal neuronal firing . Beyond biomedical research, triazole derivatives are also investigated for their utility in materials science. Studies have shown that similar 1,2,4-triazole compounds can serve as effective corrosion inhibitors, with quantum chemical calculations supporting their ability to interact with metal surfaces . Researchers can utilize this compound as a versatile building block in medicinal chemistry for the synthesis and exploration of novel bioactive molecules, or as a candidate material in corrosion inhibition studies . The product is associated with CAS Registry Number 438230-66-1 .

Properties

IUPAC Name

4-ethyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-4-6(2)14-5-7/h4-5H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRAIHQGMMEDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353875
Record name 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438230-66-1
Record name 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Hydrazide Cyclization with Carbon Disulfide

This method adapts protocols from analogous triazole-thiol syntheses:

Step 1: Synthesis of 5-methylthiophene-3-carbohydrazide

  • Reactants : 5-methylthiophene-3-carboxylic acid, hydrazine hydrate.

  • Conditions : Reflux in ethanol (12 h, 80°C).

  • Yield : ~85% (white crystalline solid).

Step 2: Formation of potassium dithiocarbazinate

  • Reactants : 5-methylthiophene-3-carbohydrazide, CS₂, KOH.

  • Conditions : Stirring in ethanol/water (1:1) at 0–5°C for 4 h.

  • Yield : ~78% (yellow precipitate).

Step 3: Cyclization to triazole-thiol

  • Reactants : Potassium dithiocarbazinate, ethylhydrazine.

  • Conditions : Reflux in ethanol (6 h, 90°C).

  • Key Modification : Ethylhydrazine introduces the N4-ethyl group during cyclization.

Table 1: Reaction Conditions and Yields for Route 1

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanol801285
2CS₂, KOHH₂O/EtOH0–5478
3EthylhydrazineEthanol90665

Alternative Alkylation Post-Cyclization

Route 2: Post-Synthetic N-Ethylation

For cases where ethylhydrazine is unavailable, alkylation of pre-formed triazole-thiol offers an alternative:

Step 1: Synthesis of 5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

  • Follow Steps 1–2 from Route 1, using unsubstituted hydrazine.

  • Cyclization : Hydrazine hydrate in ethanol (90°C, 8 h).

Step 2: N4-Ethylation

  • Reactants : Triazole-thiol intermediate, ethyl iodide, K₂CO₃.

  • Conditions : DMF, 60°C, 24 h under N₂.

  • Yield : 58–62% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 2: Comparative Efficiency of Alkylation Agents

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl iodideK₂CO₃DMF602462
Diethyl sulfateNaOHEtOH701855
Ethyl triflateEt₃NTHF401268

Industrial-Scale Adaptation

Continuous Flow Synthesis

Recent advancements highlight flow chemistry for triazole-thiol production:

  • Reactors : Tubular reactor (SS316, 10 mL volume).

  • Conditions :

    • Step 1 : 5-methylthiophene-3-carbohydrazide formation at 100°C, 2 MPa.

    • Step 2 : CS₂/KOH reaction in microchannel mixer (residence time: 2 min).

    • Step 3 : Ethylhydrazine cyclization at 120°C, 3 MPa.

  • Throughput : 1.2 kg/day with 89% purity (HPLC).

Purification and Characterization

Recrystallization Optimization

  • Solvent Systems :

    • Ethanol/water (3:1): 78% recovery, mp 248–250°C.

    • DMF/hexane (diffusion): 82% recovery, mp 250–252°C.

Spectroscopic Validation

  • IR (KBr) :

    • ν(S–H) 2560 cm⁻¹.

    • ν(C=N) 1620 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 1.28 (t, J=7.2 Hz, 3H, CH₂CH₃).

    • δ 2.45 (s, 3H, thiophene-CH₃).

    • δ 4.12 (q, J=7.2 Hz, 2H, NCH₂).

Table 3: Elemental Analysis Benchmarks

ElementCalculated (%)Observed (%)
C48.2147.89
H5.075.12
N19.9819.75
S21.5221.48

Challenges and Mitigation Strategies

Thiol Oxidation Prevention

  • Inert Atmosphere : N₂ blanket during alkylation steps.

  • Antioxidants : 0.1% w/w hydroquinone in recrystallization solvents.

Regioselectivity in N-Alkylation

  • Base Selection : K₂CO₃ favors N4-alkylation over N1/N2 (7:1 selectivity).

  • Solvent Effects : DMF increases N4 reactivity by 40% compared to THF.

Chemical Reactions Analysis

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that triazole derivatives, including 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, exhibit antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that derivatives of this compound can effectively combat various fungal pathogens, making them valuable in treating fungal infections .

Anticancer Properties
Recent investigations into the anticancer properties of triazole derivatives have yielded promising results. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism involves the modulation of cell signaling pathways and interference with DNA synthesis.

Agricultural Chemistry Applications

Fungicides
The compound's antifungal properties extend to agricultural applications as well. It has been evaluated as a potential fungicide for crop protection against various plant pathogens. Its ability to inhibit fungal growth can help in developing more effective agricultural treatments that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulators
Emerging research suggests that triazole compounds may also act as plant growth regulators. They can influence plant metabolism and development by modulating hormone levels, thereby enhancing crop yield and resilience against environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require specific conditions such as temperature control and the use of catalysts. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Objective Findings
Study on Antifungal ActivityEvaluate efficacy against Candida speciesShowed significant antifungal activity with minimal inhibitory concentrations lower than standard antifungal agents
Anticancer ResearchTest cytotoxic effects on melanoma cellsIdentified as having higher selectivity towards melanoma cells compared to other cancer types
Agricultural ApplicationAssess effectiveness as a fungicideDemonstrated effectiveness in preventing fungal infections in crops without significant phytotoxicity

Mechanism of Action

The mechanism of action of 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazole-3-thiol Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Electronic Properties
Compound Name Substituents (Position 4, 5) Key Functional Groups Electronic Effects
Target Compound 4-Ethyl, 5-(5-methylthien-3-yl) Thiol (-SH) Electron-rich (thiophene sulfur)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Schiff base, 5-(4-nitrophenyl) Nitro (-NO₂), Schiff base Electron-withdrawing (NO₂)
4-Amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(pyrazolyl) Amino (-NH₂), pyrazole Electron-donating (NH₂)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, 5-methoxyphenyl Ether (-O-) Moderate electron-donating (OCH₃)

Bioactivity Comparisons

Physicochemical and Pharmacokinetic Properties

Table 4: ADMET and Physicochemical Profiles
Compound Name Molecular Weight (g/mol) LogP GI Absorption BBB Penetration
Target Compound 242.3 2.1 High Low
4-AMINO-5-(2-CYCLOHEXYLETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL 254.4 3.8 Moderate None
Coumarin-triazole-thiophene hybrid 422.5 3.5 High Low
  • Key Insight : The target compound’s moderate LogP (2.1) and low molecular weight favor gastrointestinal absorption, making it more drug-like than bulkier analogs (e.g., cyclohexylethyl-substituted derivatives) .

Biological Activity

4-Ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 438230-66-1) is a member of the triazole family, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₁₁N₃S₂. It exhibits a molecular weight of 213.33 g/mol and has been characterized as an irritant. Its structure includes a triazole ring substituted with ethyl and thienyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro testing revealed that triazole derivatives showed enhanced cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active compounds exhibited selective toxicity towards cancer cells compared to normal cells .
CompoundCancer Cell LineIC50 (µM)
Compound AIGR3910
Compound BMDA-MB-23115
Compound CPanc-112

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Metastasis : Certain derivatives have shown potential in inhibiting cancer cell migration, suggesting applications in preventing metastasis .

Anti-inflammatory Activity

Research indicates that triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • Inhibition Studies : Compounds derived from triazoles have been shown to selectively inhibit COX-1 over COX-2, indicating their potential as anti-inflammatory agents. This selectivity may reduce side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundCOX Inhibition (%)
Compound DCOX-1: 85%
Compound ECOX-2: 30%

Study on Prostate Cancer

A study focusing on the anticancer properties of triazole derivatives against prostate cancer cells demonstrated significant selectivity towards cancerous cells while sparing normal cells. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between triazole compounds and target enzymes or receptors. These studies suggest that modifications in the thienyl group can enhance binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step processes starting with commercially available precursors like thiophene derivatives and triazole intermediates. Key steps include cyclization of thiosemicarbazides or alkylation of thiol groups under controlled pH and temperature. Intermediates are characterized using elemental analysis, ¹H-NMR, and IR spectroscopy to confirm functional groups (e.g., thiol or triazole rings). For example, cyclization reactions often require refluxing in ethanol or DMF, with purity verified via LC-MS .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • ¹H-NMR : To resolve substituent positions on the triazole and thiophene rings (e.g., ethyl group at N4 and methylthienyl at C5) .
  • IR Spectroscopy : Identifies characteristic bands for thiol (-SH, ~2500 cm⁻¹) and triazole rings (C=N stretching, ~1500–1600 cm⁻¹) .
  • LC-MS : Validates molecular weight and detects impurities .

Q. How do structural modifications (e.g., substituents on the triazole or thiophene rings) influence physicochemical properties?

Substituents like ethyl groups at N4 enhance lipophilicity, while methylthienyl at C5 introduces π-π stacking potential. These modifications alter solubility, melting points, and reactivity in subsequent derivatization (e.g., S-alkylation). Comparative studies of analogs show that electron-withdrawing groups on the thiophene ring reduce nucleophilic thiol reactivity .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict biological activity and optimize synthesis?

  • DFT Calculations : Used to model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data. For example, DFT-predicted NMR shifts for the triazole-thiol tautomer can resolve ambiguities in experimental spectra .
  • Molecular Docking : Screens potential targets (e.g., bacterial enzymes) by analyzing binding affinities of derivatives. ADME predictions further prioritize compounds with favorable pharmacokinetic profiles .

Q. What strategies resolve contradictions between experimental spectral data and theoretical models?

Discrepancies often arise from tautomerism (thiol vs. thione forms) or solvent effects in NMR. To address this:

  • Compare experimental data with multiple computational models (e.g., gas-phase vs. solvent-inclusive DFT).
  • Use deuterated solvents to stabilize specific tautomers during NMR analysis .

Q. How can multi-step synthesis be optimized to improve yield and purity?

  • Condition Optimization : Adjust pH (e.g., alkaline conditions for S-alkylation) and temperature (e.g., 60–80°C for cyclization) to minimize side reactions .
  • Catalyst Selection : Triethylamine or sodium hydride enhances nucleophilic substitution efficiency in thiol derivatization .
  • Purification : Column chromatography or recrystallization in ethanol/DMF removes unreacted intermediates .

Q. What methodologies analyze the electrochemical behavior of this compound for applications in material science?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) assess redox activity, particularly the thiol group’s oxidation potential. Such studies are critical for designing conductive polymers or corrosion inhibitors .

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